![molecular formula C11H14F3NO B13972116 (R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
(R)-1-[4-(trifluoromethoxy)phenyl]butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-[4-(trifluoromethoxy)phenyl]butylamine: is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(trifluoromethoxy)phenyl]butylamine can be achieved through various synthetic routes. One common method involves the asymmetric reduction of 4-(trifluoromethoxy)acetophenone using chiral catalysts. For instance, the reduction can be carried out using borane-dimethyl sulfide complex (BH3·Me2S) in the presence of a chiral oxazaborolidine catalyst . This method, however, has limitations such as the high cost of chiral reagents and environmental concerns.
Industrial Production Methods
In an industrial setting, the production of ®-1-[4-(trifluoromethoxy)phenyl]butylamine can be optimized using biocatalytic processes. Recombinant Escherichia coli cells have been employed to catalyze the asymmetric reduction of 4-(trifluoromethoxy)acetophenone in a polar organic solvent-aqueous medium. This method has shown high enantioselectivity and efficiency, with yields exceeding 99% and enantiomeric excess (ee) greater than 99.9% .
化学反应分析
Types of Reactions
®-1-[4-(trifluoromethoxy)phenyl]butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学研究应用
®-1-[4-(trifluoromethoxy)phenyl]butylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-1-[4-(trifluoromethoxy)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
®-1-[4-(trifluoromethyl)phenyl]butylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-1-[4-(methoxy)phenyl]butylamine: Contains a methoxy group instead of a trifluoromethoxy group.
®-1-[4-(fluoro)phenyl]butylamine: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-1-[4-(trifluoromethoxy)phenyl]butylamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
属性
分子式 |
C11H14F3NO |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
(1R)-1-[4-(trifluoromethoxy)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m1/s1 |
InChI 键 |
CILFBTXXMREROS-SNVBAGLBSA-N |
手性 SMILES |
CCC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
规范 SMILES |
CCCC(C1=CC=C(C=C1)OC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


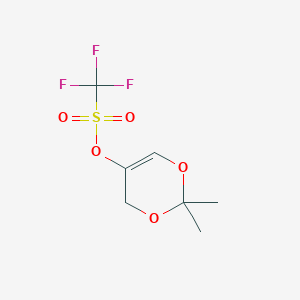
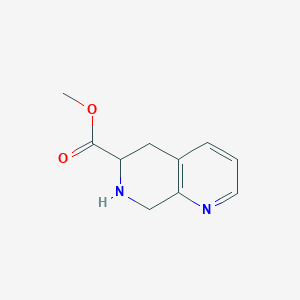
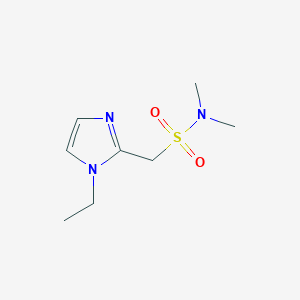
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
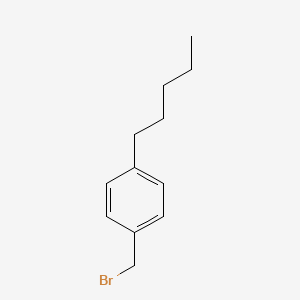
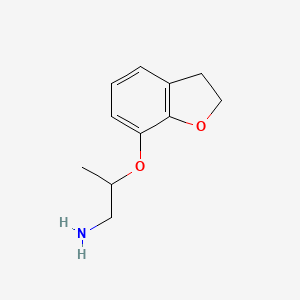
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
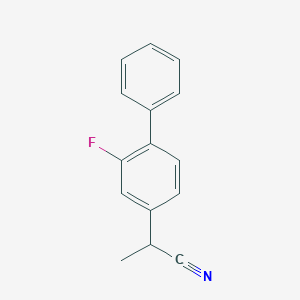
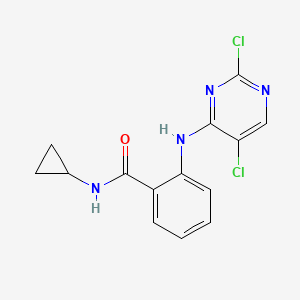
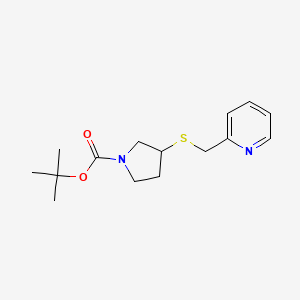
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
